1,4-Butanedisulfonyl dichloride

Description

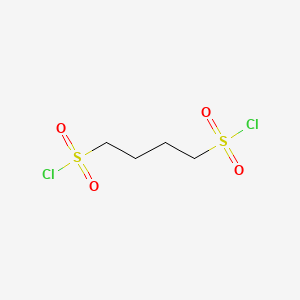

Structure

3D Structure

Propriétés

IUPAC Name |

butane-1,4-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHRPLJULARYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311201 | |

| Record name | 1,4-butanedisulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3079-82-1 | |

| Record name | 1,4-Butanedisulfonyl dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-butanedisulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,4 Butanedisulfonyl Dichloride

Established and Novel Synthetic Routes for 1,4-Butanedisulfonyl Dichloride

The preparation of this compound can be achieved through several distinct pathways, each with its own set of advantages and limitations. These methods primarily involve the chlorination of the corresponding sulfonic acid or its salts, or a multi-step process originating from 1,4-butanediol (B3395766).

Chloridization Approaches of Sulfonic Acids and Corresponding Salts

The direct conversion of 1,4-butanedisulfonic acid or its salts to this compound is a common and direct approach. This transformation relies on the use of potent chlorinating agents capable of converting the sulfonic acid functional groups into sulfonyl chloride groups.

Standard chlorinating agents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). researchgate.net Thionyl chloride is a widely used reagent for this conversion. wikipedia.org The reaction of sulfonic acids with thionyl chloride can be catalyzed by the addition of dimethylformamide (DMF). researchgate.net

A more recent and milder method involves the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as the chlorinating agent. This method is notable for proceeding under solvent-free conditions at room temperature, offering high efficiency and short reaction times. organic-chemistry.org The use of TAPC has been demonstrated to be effective for a range of aromatic and aliphatic sulfonic acids, suggesting its applicability for the synthesis of this compound. organic-chemistry.org

| Chlorinating Agent | Catalyst/Conditions | Key Features |

| Thionyl chloride (SOCl₂) | Dimethylformamide (DMF) | Widely used, catalytic enhancement. researchgate.net |

| Phosphorus pentachloride (PCl₅) | Standard conditions | Strong chlorinating agent. researchgate.net |

| Phosphorus oxychloride (POCl₃) | Standard conditions | Alternative to PCl₅. researchgate.net |

| TAPC | Solvent-free, room temp. | Mild conditions, high efficiency. organic-chemistry.org |

Multi-step Synthesis via 1,4-Butanediol Esterification and Subsequent Chlorination

An alternative pathway to this compound begins with the more readily available precursor, 1,4-butanediol. This multi-step process first involves the esterification of the diol to form a disulfonate ester, which is then chlorinated to yield the desired product.

One documented procedure involves the reaction of 1,4-butanediol with an excess of triethyl sulfonate. This reaction leads to the formation of the corresponding 1,4-butane disulfonic acid triethyl ester. In the subsequent step, this ester intermediate is treated with an excess of a chlorinating agent, such as thionyl chloride, to produce this compound.

Environmentally Benign Synthetic Protocols for this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for synthesizing sulfonyl chlorides. researchgate.netresearchgate.net These approaches focus on using less hazardous reagents, milder reaction conditions, and reducing waste.

One promising green method is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which is described as clean, economical, and environmentally friendly. organic-chemistry.org Another sustainable approach involves photocatalysis. For instance, the use of a heterogeneous potassium poly(heptazine imide) (K-PHI) photocatalyst under visible light irradiation allows for the synthesis of sulfonyl chlorides from aryldiazonium salts at room temperature. acs.orgnih.govnih.gov This method conveniently generates the necessary sulfur dioxide and chloride ions in situ from the reaction of thionyl chloride and water. acs.orgnih.gov Furthermore, the synthesis of sulfonamides and sulfonate derivatives has been demonstrated using water as a solvent and sodium carbonate as an acid scavenger, which eliminates the need for toxic organic solvents. mdpi.com A patented green synthesis for 3-chloropropanesulfonyl chloride utilizes the reaction of 1-bromo-3-chloropropane (B140262) with thiourea (B124793), followed by a catalytic chlorination reaction, highlighting a move towards milder and more efficient industrial processes. google.com

| Green Chemistry Approach | Reagents/Catalyst | Key Advantages |

| Oxidative Chlorosulfonation | Bleach, S-alkyl isothiourea salts | Economical, environmentally friendly. organic-chemistry.org |

| Photocatalysis | Potassium poly(heptazine imide), visible light | Mild conditions, uses heterogeneous catalyst. acs.orgnih.govnih.gov |

| Aqueous Synthesis | Water, Sodium Carbonate | Avoids toxic organic solvents. mdpi.com |

Mechanistic Elucidation of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. The formation of this compound from either 1,4-butanediol or 1,4-butanedisulfonic acid involves distinct mechanistic pathways.

When 1,4-butanediol is treated with thionyl chloride, the reaction likely proceeds through the formation of a chlorosulfite ester intermediate. The subsequent substitution can occur via two primary mechanisms: Sₙi (nucleophilic substitution with internal return) or Sₙ2 (bimolecular nucleophilic substitution). wikipedia.org In the absence of a base, the Sₙi mechanism, which results in retention of stereochemistry, can occur. However, the addition of a base such as pyridine (B92270) typically forces an Sₙ2 mechanism, leading to inversion of configuration at a chiral center. youtube.com The reaction begins with the nucleophilic attack of the alcohol's oxygen on the sulfur atom of thionyl chloride. youtube.comyoutube.comlibretexts.org This is followed by the expulsion of a chloride ion and subsequent deprotonation by the base. The chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the good leaving group, which fragments into sulfur dioxide and another chloride ion. youtube.com

For the chlorination of 1,4-butanedisulfonic acid with thionyl chloride, especially when catalyzed by DMF, the mechanism involves the initial formation of an amide chloride from the reaction between thionyl chloride and DMF. researchgate.net This activated species then reacts with the sulfonic acid to generate the sulfonyl chloride. researchgate.net In the case of aromatic sulfonyl chloride synthesis using chlorosulfonic acid and thionyl chloride, sulfamic acid can be added as a catalyst to inhibit the formation of sulfone byproducts. google.com

Catalytic Strategies and Methodological Advancements in this compound Synthesis

The development of catalytic strategies aims to improve the efficiency, selectivity, and environmental profile of this compound synthesis. As mentioned, dimethylformamide (DMF) serves as an effective catalyst for the conversion of sulfonic acids to their corresponding chlorides using thionyl chloride. researchgate.net Similarly, sulfamic acid is employed in industrial preparations to suppress undesired side reactions, such as sulfone formation, during the sulfochlorination of aromatic compounds. google.com

Photocatalysis represents a significant advancement in the synthesis of sulfonyl chlorides. The use of heterogeneous catalysts like potassium poly(heptazine imide) (K-PHI) under visible light provides a sustainable and efficient route. acs.orgnih.gov Homogeneous photocatalysts, such as fac-[Ir(ppy)₃], have also been utilized for the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes, demonstrating the potential of photoredox catalysis in activating sulfonyl chlorides for further reactions. acs.org

Transition metal catalysis also offers promising avenues. Copper(I) iodide (CuI) has been shown to catalyze the synthesis of sulfones from sulfonyl chlorides and organozinc reagents, indicating the potential for copper-catalyzed methods in the broader chemistry of sulfonyl chlorides. rsc.org

| Catalysis Type | Catalyst | Application in Sulfonyl Chloride Synthesis |

| Organic Catalyst | Dimethylformamide (DMF) | Catalyzes chlorination of sulfonic acids with SOCl₂. researchgate.net |

| Inhibitor/Catalyst | Sulfamic Acid | Suppresses sulfone byproduct formation. google.com |

| Heterogeneous Photocatalysis | Potassium Poly(heptazine imide) (K-PHI) | Enables green synthesis from diazonium salts. acs.orgnih.gov |

| Homogeneous Photocatalysis | fac-[Ir(ppy)₃] | Activates sulfonyl chlorides for further reactions. acs.org |

| Transition Metal Catalysis | Copper(I) Iodide (CuI) | Catalyzes reactions of sulfonyl chlorides. rsc.org |

Chemical Reactivity and Derivatization Strategies for 1,4 Butanedisulfonyl Dichloride

Reactivity Patterns and Reaction Pathways of the Sulfonyl Chloride Moieties

The chemical behavior of 1,4-butanedisulfonyl dichloride is dominated by the electrophilic nature of the sulfur atoms in its two sulfonyl chloride (-SO₂Cl) groups. The strong electron-withdrawing capacity of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group, facilitating substitution reactions with a wide array of nucleophiles.

The primary reaction pathway for sulfonyl chlorides is a bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway involves the direct attack of a nucleophile on the sulfur center, leading to the displacement of the chloride ion. Given that this compound possesses two such reactive centers, it can undergo this reaction at one or both ends, allowing for the synthesis of linear, bis-functionalized derivatives or, in reactions with dinucleophiles, the formation of macrocyclic structures.

Common nucleophiles that readily react with sulfonyl chlorides include primary and secondary amines, alcohols, thiols, and water. nih.gov The reaction conditions can often be tuned to favor either mono- or di-substitution, although the inherent reactivity of the second sulfonyl chloride group after the first has reacted is generally comparable, making selective mono-functionalization a synthetic challenge.

Synthesis of Novel this compound Derivatives

The dual reactivity of this compound allows for the systematic construction of diverse molecular architectures, including bis-sulfonamides, bis-sulfonate esters, and other novel derivatives.

Derivatization through Sulfonamide Formation

The reaction of this compound with primary or secondary amines is a robust and widely utilized method for the synthesis of N-substituted bis-sulfonamides. umontpellier.fr This reaction typically proceeds with high efficiency in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct. chemguide.co.uk The resulting sulfonamide linkage is exceptionally stable, a feature that has led to its prevalence in medicinal chemistry and materials science.

When reacted with two equivalents of a monoamine, linear bis-sulfonamides are formed. Alternatively, reaction with a diamine under high-dilution conditions can lead to the formation of macrocyclic disulfonamides, which are of significant interest in supramolecular chemistry as host molecules and in the design of complex ligands.

Below is a table of representative sulfonamide derivatives synthesized from this compound.

| Reactant (Amine) | Product Name | Class of Derivative |

| Ethylamine | N,N'-Diethylbutane-1,4-disulfonamide | Linear Bis-sulfonamide |

| Aniline | N,N'-Diphenylbutane-1,4-disulfonamide | Linear Bis-sulfonamide |

| Piperidine | 1,1'-(Butane-1,4-disulfonyl)dipiperidine | Linear Bis-sulfonamide |

| Ethylenediamine | 1,2,5,8-Dithiadiazecane-5,8-dioxide | Macrocyclic Disulfonamide |

| 1,4-Diaminobutane | 1,2,7,10-Dithiadiazacyclododecane-7,10-dioxide | Macrocyclic Disulfonamide |

Exploration of other Functional Group Transformations involving the Sulfonyl Chloride Centers

Beyond sulfonamide formation, the sulfonyl chloride groups of this compound can be converted into several other important functional groups.

Sulfonate Ester Formation: In the presence of a base, alcohols react with this compound to yield bis-sulfonate esters. This transformation is analogous to the formation of carboxylate esters from acyl chlorides and is a common strategy for converting alcohols into good leaving groups for subsequent substitution or elimination reactions.

Hydrolysis to Sulfonic Acid: The sulfonyl chloride moieties are readily hydrolyzed by water to form the corresponding sulfonic acid groups. This reaction leads to the formation of 1,4-butanedisulfonic acid, a strong, non-oxidizing acid. researchgate.net Patents describe the preparation of its disodium (B8443419) salt by reacting 1,4-dihalobutane with sodium sulfite. google.comgoogle.com

Conversion to Thiosulfonate Esters: Reaction with thiols can lead to the formation of thiosulfonate esters, although this reaction is less common than the formation of sulfonamides or sulfonate esters.

A table of derivatives from these alternative transformations is provided below.

| Reactant | Product Name | Class of Derivative |

| Methanol | Butane-1,4-diyl dimethanesulfonate | Bis-sulfonate Ester |

| Ethanol | Butane-1,4-diyl diethanesulfonate | Bis-sulfonate Ester |

| Water | 1,4-Butanedisulfonic acid | Bis-sulfonic Acid |

| Sodium Sulfite | Disodium 1,4-butanedisulfonate | Bis-sulfonic Acid Salt |

| Thiophenol | Butane-1,4-diyl dibenzenethiosulfonate | Bis-thiosulfonate Ester |

Synthesis of Perfluorinated Analogs and Related Derivatives

The synthesis of perfluorinated analogs of this compound, such as octafluoro-1,4-butanedisulfonyl dichloride, presents a significant synthetic challenge but offers access to materials with unique properties, including enhanced thermal and chemical stability. While direct synthesis of this specific compound is not widely reported, a plausible route can be proposed based on established methods for the preparation of perfluoroalkanesulfonyl chlorides. researchgate.net

A general and effective method starts from the corresponding perfluoroalkyl iodide. researchgate.net This two-step process involves:

Reaction of a perfluoroalkyl iodide with a reducing agent like sodium dithionite (Na₂S₂O₄) to form the sodium perfluoroalkanesulfinate salt.

Subsequent oxidative chlorination of the sulfinate salt using a chlorinating agent such as N-chlorosuccinimide (NCS) to yield the desired perfluoroalkanesulfonyl chloride.

Applying this strategy to a bifunctional starting material would be the most logical approach to synthesizing octafluoro-1,4-butanedisulfonyl dichloride.

| Starting Material | Intermediate | Final Product |

| Octafluoro-1,4-diiodobutane | Disodium octafluorobutane-1,4-disulfinate | Octafluoro-1,4-butanedisulfonyl dichloride |

This synthetic route would provide access to a highly fluorinated building block for the creation of advanced polymers and functional materials with applications in demanding environments.

Stereochemical Aspects and Regioselectivity in this compound Derived Transformations

The symmetrical and achiral nature of this compound means that stereochemical considerations primarily arise from the nature of the nucleophile with which it reacts.

Stereochemical Aspects: When this compound reacts with a chiral, non-racemic nucleophile, such as a chiral amine or alcohol, a pair of diastereomers can be formed. Since the reaction involves nucleophilic attack at the sulfur center, the stereochemistry of the nucleophile itself is typically retained. For example, the reaction with two equivalents of a single enantiomer of a chiral amine will produce a C₂-symmetric bis-sulfonamide. The stereochemical purity of the resulting product is dependent on the stereochemical integrity of the starting amine. acs.org The analysis and separation of these diastereomers can be achieved using standard techniques like chiral chromatography or NMR spectroscopy.

Regioselectivity: For a symmetric difunctional reagent like this compound, regioselectivity is not a concern when the goal is complete disubstitution. However, achieving selective mono-substitution presents a significant challenge. Because the reactivity of the second sulfonyl chloride group is not substantially diminished after the first has reacted, reactions often yield a statistical mixture of mono-substituted, di-substituted, and unreacted starting material.

To favor mono-functionalization, specific strategies must be employed:

Stoichiometric Control: Using a large excess of the disulfonyl dichloride relative to the nucleophile can statistically favor the mono-adduct.

Use of a Solid Support: Attaching the nucleophile to a solid support can allow for the controlled, stepwise addition of the disulfonyl dichloride, facilitating isolation of the mono-substituted product.

Achieving high yields of the mono-substituted product is crucial for the synthesis of more complex, unsymmetrical molecules where the remaining sulfonyl chloride group is to be reacted with a different nucleophile.

Applications of 1,4 Butanedisulfonyl Dichloride in Advanced Materials and Organic Synthesis

Role as a Key Reagent in Complex Organic Synthesis

As a molecule possessing two reactive sulfonyl chloride groups separated by a flexible four-carbon chain, 1,4-butanedisulfonyl dichloride is a candidate for synthesizing symmetrical molecules and polymers. The electrophilic nature of the sulfonyl chloride functional group allows it to react with a variety of nucleophiles, making it a versatile building block in organic synthesis.

Intermediate in Advanced Dye and Pigment Preparation Research

The general synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component, such as a phenol or an aromatic amine. In principle, this compound could be reacted with two equivalents of an aromatic amine to form a diamine precursor. This resulting diamine could then be bis-diazotized and coupled with a suitable aromatic compound to yield a symmetrical bis-azo dye. The butanedisulfonyl linker could influence the final color and properties of the dye.

Similarly, in pigment synthesis, sulfonyl chloride derivatives of organic pigments are prepared to be converted into sulfonamides, which can improve the pigment's dispersibility and compatibility with various media. A general process involves the sulfonation of an organic pigment followed by chlorination to yield the sulfonyl chloride derivative. While this typically refers to aromatic sulfonyl chlorides directly attached to the pigment's core structure, the use of aliphatic disulfonyl chlorides like this compound as a linking group between two pigment molecules is a theoretical possibility for creating novel pigment architectures.

Precursor for Specialized Surfactants and Coloring Agents Research

The synthesis of surfactants often involves the introduction of a polar head group and a nonpolar tail. This compound could theoretically be used to synthesize specialized surfactants, particularly Gemini surfactants. Gemini surfactants consist of two traditional surfactant molecules connected by a spacer group.

By reacting this compound with a long-chain amine, a molecule with two sulfonyl chloride groups and two hydrophobic tails could be formed. Subsequent hydrolysis of the sulfonyl chloride groups to sulfonic acids would yield an anionic Gemini surfactant with a butane (B89635) spacer. The properties of such a surfactant would be influenced by the length of the alkyl chains and the nature of the spacer group. Research into the synthesis of Gemini surfactants often involves the use of various spacer groups to tune their aggregation behavior and surface activity.

Contributions to Polymer Science and Material Engineering

The bifunctionality of this compound makes it a potential monomer for polycondensation reactions and a crosslinking agent for various polymer systems. The resulting polysulfonates or crosslinked networks would exhibit properties influenced by the flexible butane linker.

Integration in Curable Fluorinated Polymer Compositions

Curable fluoroelastomer compositions are used in demanding applications requiring high-temperature and chemical resistance. The curing or crosslinking of these polymers is crucial for achieving the desired mechanical properties. While various curing systems exist for fluoroelastomers, including bisphenol, diamine, and peroxide-based systems, the use of sulfonyl chlorides as crosslinking agents is less common but theoretically plausible.

In principle, this compound could act as a crosslinking agent for fluoroelastomers containing nucleophilic groups, such as hydroxyl or amine functionalities, which could be incorporated into the polymer backbone or as pendant groups. The reaction between the sulfonyl chloride groups and the nucleophilic sites on the polymer chains would lead to the formation of a crosslinked network. The flexibility of the butanedisulfonyl crosslink could impact the elasticity and low-temperature properties of the cured fluoroelastomer.

Research in Nonaqueous Electrolytes and Lithium Battery Applications

Sulfur-containing compounds are actively researched as additives for nonaqueous electrolytes in lithium-ion batteries. These additives can improve the performance and safety of the battery by forming a stable solid electrolyte interphase (SEI) on the electrode surfaces. While specific studies on this compound as a direct additive are not prominent, its derivatives, such as 1,4-butanedisulfonate esters, could be investigated.

The electrochemical reduction of such sulfonate esters on the anode surface could contribute to the formation of a stable SEI layer, potentially enhancing the cycle life and thermal stability of the battery. The butanedisulfonate structure could lead to the formation of a unique SEI composition with desirable properties. Research in this area is focused on finding additives that are preferentially reduced over the main electrolyte components to create a robust and ionically conductive SEI.

Development of Sulfonyl-containing Polymers and Ionoelastomers

This compound is a suitable monomer for the synthesis of polysulfonates through polycondensation reactions with diols. The reaction of this compound with a diol, such as 1,4-butanediol (B3395766), would yield a linear aliphatic polysulfonate. The properties of this polymer, including its melting point, glass transition temperature, and solubility, would depend on the structure of the diol used.

Furthermore, this compound could be utilized in the synthesis of ionoelastomers. Ionomers are polymers that contain a small amount of ionic groups along the polymer chain. These ionic groups can aggregate to form physical crosslinks, leading to elastomeric behavior. By reacting this compound with a diol and a smaller amount of an ionic diol (containing, for example, a carboxylate or sulfonate group), a sulfonyl-containing ionomer could be prepared. The ionic groups would provide the physical crosslinking, while the flexible butanedisulfonyl segments would contribute to the elastomeric properties of the material.

Emerging Applications in Niche Chemical Technologies and Advanced Materials

While this compound has established applications, its unique chemical properties are paving the way for its use in a variety of emerging and niche technological areas. Researchers are exploring its potential as a versatile building block and crosslinking agent in the synthesis of advanced materials with tailored functionalities. These investigations are primarily focused on leveraging the reactivity of its sulfonyl chloride groups to create novel polymers and modify surfaces for specific, high-performance applications.

One of the key areas of interest is the development of specialty polymers, particularly polysulfonamides. By reacting this compound with various diamines, researchers can synthesize a range of polysulfonamides with distinct properties. The resulting polymers' characteristics, such as thermal stability, solubility, and mechanical strength, can be finely tuned by selecting different diamine comonomers. This adaptability makes them candidates for use in demanding environments where traditional polymers may not suffice.

Another promising application lies in the surface modification of existing materials. The reactivity of the sulfonyl chloride groups allows for the grafting of thin polymer layers onto various substrates. This technique can be employed to alter the surface properties of materials, such as enhancing their hydrophilicity or hydrophobicity, improving their biocompatibility, or introducing specific functional groups. Such modifications are crucial in the development of advanced membranes for separation processes, biomedical devices with improved performance, and sensors with enhanced sensitivity and selectivity.

The potential of this compound as a crosslinking agent is also being explored for the creation of novel hydrogels and network polymers. Its ability to form stable crosslinks can lead to the development of materials with controlled swelling behavior, mechanical robustness, and stimuli-responsiveness. These "smart" materials have potential applications in areas such as drug delivery systems, tissue engineering scaffolds, and absorbents for environmental remediation.

Spectroscopic and Structural Elucidation of 1,4 Butanedisulfonyl Dichloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 1,4-butanedisulfonyl dichloride and its various derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For this compound, the structure, ClSO₂-(CH₂)₄-SO₂Cl, suggests a symmetrical molecule where the chemical shifts of the protons on the butane (B89635) chain are of primary interest. Due to the electronegativity of the sulfonyl chloride groups, the protons on the carbons alpha (α) and beta (β) to these groups will be deshielded and thus shifted downfield compared to a simple alkane.

The protons on the two inner carbons (β-protons) would be expected to appear as a multiplet, integrating to 4 protons. The protons on the carbons directly attached to the sulfonyl chloride groups (α-protons) would also appear as a downfield multiplet, integrating to 4 protons. The coupling between the α and β protons would lead to complex splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-SO₂Cl (α-protons) | 3.2 - 3.6 | Multiplet | 4H |

| -CH₂-CH₂- (β-protons) | 1.9 - 2.3 | Multiplet | 4H |

Note: The chemical shifts are estimated based on typical values for protons adjacent to sulfonyl groups and in substituted alkanes.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, due to the molecule's symmetry, only two distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The carbon atoms directly bonded to the highly electronegative sulfonyl chloride groups (Cα) would be significantly deshielded and appear at a lower field (higher ppm value). The two inner carbon atoms (Cβ) would appear at a higher field (lower ppm value) but would still be influenced by the inductive effect of the terminal groups.

The analysis of derivatives, such as sulfonamides, would show additional carbon signals corresponding to the substituents on the nitrogen atoms. rsc.org The chemical shifts of the butane backbone carbons would also be slightly altered depending on the nature of the derivative.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C H₂-SO₂Cl (Cα) | 50 - 60 |

| -C H₂-CH₂- (Cβ) | 20 - 30 |

Note: The chemical shifts are estimated based on typical values for carbons in alkanes and those bearing sulfonyl groups.

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govwpi.edu For perfluorinated analogs of this compound, such as octafluoro-1,4-butanedisulfonyl dichloride (ClSO₂-(CF₂)₄-SO₂Cl), ¹⁹F NMR would be the most informative NMR technique.

In such an analog, distinct signals would be expected for the fluorine atoms on each carbon of the perfluorobutane chain due to their different chemical environments. The ¹⁹F-¹⁹F coupling between adjacent non-equivalent fluorine atoms would provide valuable information for signal assignment and structural confirmation. The chemical shifts would be influenced by the proximity to the electron-withdrawing sulfonyl chloride groups. For instance, in perfluorooctanesulfonyl fluoride (B91410) (POSF), the fluorine atoms on the carbon adjacent to the sulfonyl fluoride group have a distinct chemical shift from the other fluorine atoms in the perfluoroalkyl chain. wikipedia.org

The flexible butane chain of this compound can adopt various conformations in solution. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and variable temperature (VT) NMR, can be employed to study these conformational preferences and the dynamics of their interconversion.

A NOESY experiment could reveal through-space interactions between protons, providing clues about the predominant spatial arrangement of the butane backbone. For instance, correlations between protons on the first and fourth carbons could suggest a folded or gauche conformation.

VT-NMR studies can be used to investigate the rotational barriers around the C-C bonds. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational changes. At low temperatures, the interconversion between different conformers might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental formula of the molecular ion and its fragments. miamioh.edu For this compound (C₄H₈Cl₂O₄S₂), HRMS would be able to confirm this specific elemental composition by providing a highly accurate mass measurement of the molecular ion.

The fragmentation of this compound in the mass spectrometer would likely proceed through the cleavage of C-S and C-C bonds. Common fragmentation patterns for sulfonyl chlorides involve the loss of the chlorine atom, the SO₂ group, or the entire sulfonyl chloride group. The fragmentation of the butane chain would likely produce a series of ions separated by 14 mass units (CH₂). The investigation of the fragmentation patterns of various sulfonamides under mass spectrometric conditions provides insight into the complex rearrangements that can occur. nih.gov

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules. wikipedia.org In this method, ions of a specific mass-to-charge ratio are selected and then fragmented. The resulting fragment ions are then analyzed to provide detailed structural information. wikipedia.org This is particularly useful for identifying and separating ions with very similar mass-to-charge ratios. wikipedia.org

The fragmentation patterns observed in MS/MS spectra are indicative of the molecule's structure. For instance, in aliphatic amines, alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway. libretexts.org Similarly, for ketones, the primary fragmentation occurs at the carbon-carbon bonds next to the carbonyl group. libretexts.org The analysis of these fragmentation patterns allows for the detailed structural elucidation of the parent molecule.

In the context of this compound derivatives, MS/MS can be employed to confirm the identity of various isomers. For example, in the analysis of sulfochlorinated and chlorinated derivatives of n-tetradecane, different ionization techniques such as electron impact (EI), positive chemical ionization (PCI), and negative chemical ionization (NCI) are used in conjunction with MS/MS to identify all components in a reaction mixture. core.ac.uk

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the biomonitoring of exposure to certain chemicals. nih.gov This involves identifying and quantifying metabolites in human urine samples. nih.gov The process uses liquid-liquid extraction for sample cleanup and stable isotope-labeled internal standards for accurate quantification. nih.gov This highlights the sensitivity and reliability of MS/MS in complex biological matrices. nih.gov

| Fragmentation Technique | Description |

| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with neutral gas molecules, causing fragmentation. wikipedia.org |

| Electron Capture Dissociation (ECD) | Low-energy electrons are captured by multiply charged positive ions, leading to fragmentation. wikipedia.org |

| Electron Transfer Dissociation (ETD) | Anions transfer an electron to multiply charged positive ions, causing fragmentation. wikipedia.org |

| Infrared Multiphoton Dissociation (IRMPD) | Ions absorb multiple infrared photons, leading to vibrational excitation and subsequent fragmentation. wikipedia.org |

| Surface-Induced Dissociation (SID) | Ions are collided with a solid surface, causing fragmentation. wikipedia.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups in a molecule. The principle is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.

For compounds related to this compound, such as 1,4-dichlorobutane (B89584), the infrared spectrum provides key information about its structure. nist.gov Similarly, the FTIR spectra of compounds like 1,4-dibromobutane (B41627) and 1,4-diazidobutane (B1339667), which are precursors in some syntheses, show characteristic peaks corresponding to their respective functional groups. researchgate.net For instance, the presence of an azide (B81097) group (-N3) in 1,4-diazidobutane would give a strong, characteristic absorption band. researchgate.net

The National Institute of Standards and Technology (NIST) provides a reference infrared spectrum for 1,4-dichlorobutane, which can be used for comparison and identification purposes. nist.gov

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Sulfonyl Chloride | S=O | 1375-1400 (asymmetric stretch), 1180-1200 (symmetric stretch) |

| Sulfonyl Chloride | S-Cl | 500-600 |

| Alkane | C-H | 2850-2960 (stretch) |

| Alkane | C-C | 800-1200 (stretch) |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information about vibrational, rotational, and other low-frequency modes in a molecule.

The Raman spectrum of 1,4-dichlorobutane is available and provides data on its vibrational modes. chemicalbook.com In the study of aqueous chloride salt solutions, Raman spectroscopy has been used to identify the vibrational modes of water and the influence of various chloride salts on these modes. ualberta.ca For example, solutions of FeCl2 and NiCl2·6H2O show characteristic vibrational modes of water within their crystal structures. ualberta.ca The technique is also sensitive to the formation of new species in solution, as evidenced by the emergence of new peaks at different concentrations of salts like ZnCl2 and SnCl2. ualberta.ca

| Feature | FTIR Spectroscopy | Raman Spectroscopy |

| Principle | Absorption of IR radiation | Inelastic scattering of light |

| Water as a Solvent | Strong absorber, can interfere | Weak scatterer, good for aqueous solutions |

| Sample Preparation | Often requires sample preparation (e.g., KBr pellets) | Minimal sample preparation, can analyze through glass/plastic |

| Symmetric Bonds | Weak or inactive | Strong signals |

| Asymmetric Bonds | Strong signals | Weaker signals |

X-ray Crystallography for Solid-State Structure Determination

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas chromatography (GC) is a common technique for separating and analyzing volatile compounds. epa.gov In the context of related compounds, a GC method has been developed for the quantitative determination of 1,4-butanediol (B3395766), a potential impurity in the synthesis of Busulfan. researchgate.netresearchgate.net This method utilizes a flame ionization detector (FID) and a capillary column for separation. researchgate.netresearchgate.net

The analysis of organophosphorus compounds by GC often employs a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD). epa.gov For the analysis of complex mixtures, such as those resulting from the photosulfochlorination of n-tetradecane, GC coupled with mass spectrometry (GC-MS) is used to identify the various isomers of sulfochlorinated and chlorinated products. core.ac.uk Due to the thermal instability of some sulfonyl chlorides, they may be converted to more stable derivatives, like N,N-diethylsulfonamides, before GC analysis. core.ac.uk

| Parameter | Value/Type | Reference |

| Column | DB-1 phase, 30 m length, 0.53 mm i.d., 2.65 µm film thickness | researchgate.netresearchgate.net |

| Detector | Flame Ionization Detector (FID) | researchgate.netresearchgate.net |

| Injection | Splitless/Split | researchgate.net |

| Application | Quantification of 1,4-butanediol impurity | researchgate.netresearchgate.net |

Liquid Chromatography (LC) for Non-Volatile Compounds

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), stands as a cornerstone technique for the analysis of non-volatile compounds, including derivatives of this compound. Due to the inherent reactivity of the sulfonyl chloride functional groups, direct analysis of this compound is challenging. The compound is highly susceptible to hydrolysis and reacts readily with nucleophiles. Consequently, LC methods are typically developed for its more stable derivatives, which are often the products of its intended chemical reactions.

The analysis of these derivatives is crucial for various applications, such as monitoring reaction progress, assessing the purity of synthesized compounds, and quantifying impurities. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for these analyses, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase.

A prominent and structurally similar derivative is Busulfan, which is 1,4-butanediol dimethanesulfonate. The extensive research on Busulfan's analytical methodologies provides a strong framework for the analysis of other derivatives of this compound. Validated HPLC methods for Busulfan in pharmaceutical formulations have been developed, demonstrating the utility of this technique for quality control. gsconlinepress.comgsconlinepress.com

For enhanced sensitivity and specificity, especially for trace-level impurities or when analyzing complex biological matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.comresearchgate.net This hyphenated technique allows for precise quantification and structural elucidation of analytes.

In cases where the derivatives lack a suitable chromophore for UV detection, pre-column or post-column derivatization can be employed to enhance detectability. oup.com For instance, Busulfan has been derivatized with sodium diethyldithiocarbamate (B1195824) to improve its quantification. oup.com This strategy can be adapted for other non-UV-absorbing derivatives of this compound.

Detailed Research Findings

Research into the LC analysis of this compound derivatives has yielded several robust methods, primarily focusing on its methanesulfonate (B1217627) ester, Busulfan. These methods are often developed as stability-indicating assays, capable of separating the main compound from its degradation products and related impurities.

One study detailed a simple, precise, and reproducible isocratic HPLC method for the estimation of Busulfan in its injectable dosage form. gsconlinepress.comgsconlinepress.com The method was validated according to ICH guidelines, ensuring its suitability for routine quality control analysis. gsconlinepress.comgsconlinepress.com The typical chromatographic conditions involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Another investigation focused on the identification and characterization of a novel degradation impurity of Busulfan using preparative chromatography, NMR, and LC-MS. oup.com This work highlights the power of combining chromatographic separation with spectroscopic techniques for the comprehensive analysis of related substances. Due to Busulfan's poor UV absorbance, a derivatization approach was utilized for quantification. oup.com

LC-MS/MS methods have been developed for the quantification of Busulfan in human plasma, which is essential for therapeutic drug monitoring. nih.govmdpi.comresearchgate.net These methods demonstrate high sensitivity and selectivity, with rapid sample preparation and analysis times. mdpi.comresearchgate.net

The following tables summarize typical parameters used in the LC analysis of Busulfan, which can be adapted for other derivatives of this compound.

Table 1: HPLC Method Parameters for Busulfan Analysis

| Parameter | Details | Reference |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | gsconlinepress.com |

| Column | YMC Pack ODS-A (150 x 4.6) mm, 3µm | gsconlinepress.com |

| Mobile Phase | Isocratic mixture of organic and aqueous phases | gsconlinepress.com |

| Detector | UV | gsconlinepress.com |

| Application | Estimation in injectable dosage form | gsconlinepress.com |

Table 2: Preparative HPLC and LC-MS Parameters for Busulfan Impurity Analysis

| Parameter | Details | Reference |

|---|---|---|

| Instrument | Shimadzu LC-8A Preparative HPLC, Agilent 6120 Single Quadrupole MS | oup.com |

| Column | Phenomenex Luna C18 (250 mm x 50 mm, 10 µm) | oup.com |

| Mobile Phase | Gradient of 10 mM acetate (B1210297) buffer and acetonitrile | oup.com |

| Flow Rate | 60.0 mL/min (Preparative) | oup.com |

| Detection | UV (Preparative), ESI-MS (Positive Ion Mode) | oup.com |

| Derivatization | Sodium diethyldithiocarbamate for quantification | oup.com |

Table 3: LC-MS/MS Method Parameters for Busulfan in Human Plasma

| Parameter | Details | Reference |

|---|---|---|

| Instrument | Agilent 6490 Triple Quadrupole MS/MS | nih.gov |

| Column | C18 | nih.gov |

| Mobile Phase | Gradient of 0.1% formic acid with 2 mM ammonium (B1175870) acetate in water and methanol | nih.gov |

| Flow Rate | 0.35 mL/min | nih.gov |

| Total Run Time | 10 min | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Retention Time | 2.27 min | nih.gov |

Theoretical and Computational Investigations of 1,4 Butanedisulfonyl Dichloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure, which dictates the chemical behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, electron distribution, and energetic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 1,4-butanedisulfonyl dichloride, DFT calculations can elucidate several key molecular properties. These include the optimization of its three-dimensional geometry, prediction of vibrational frequencies corresponding to its infrared spectrum, and calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

DFT studies on analogous sulfonyl chlorides have provided insights into their reactivity. For instance, investigations into arenesulfonyl chlorides have shown that the reactivity is influenced by the electronic nature of substituents. nih.gov While this compound is an aliphatic compound, the principles of how electronic effects modulate the reactivity of the sulfonyl chloride group remain relevant.

Table 1: Calculated Molecular Properties of this compound (Hypothetical DFT Data)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -8.5 eV | B3LYP/6-31G |

| LUMO Energy | -1.2 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 7.3 eV | B3LYP/6-31G |

| Dipole Moment | 3.5 D | B3LYP/6-31G |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT. Actual values would require specific computational studies.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular structure and energetics.

While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and for systems where electron correlation effects are particularly important. For this compound, high-level ab initio calculations could provide precise bond lengths, bond angles, and torsional angles, offering a detailed picture of its ground-state geometry. Furthermore, these methods can be used to calculate accurate reaction energies and activation barriers for reactions involving the sulfonyl chloride groups.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The butane (B89635) chain in this compound provides significant conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule. By simulating the motion of atoms over time, MD can reveal the preferred conformations and the energy barriers between them. Such studies on similar flexible molecules, like 1,4-dithiacyclohexane, have demonstrated the power of computational methods to understand conformational interconversions. nih.gov

MD simulations would also be crucial for understanding how this compound interacts with other molecules, including solvents or reactants. By simulating the molecule in a condensed phase, it is possible to study solvation effects and the formation of intermolecular non-covalent interactions, which can significantly influence its reactivity. For instance, simulations could model the interaction of the sulfonyl groups with polar solvents, providing insights into the initial stages of a reaction.

Prediction of Reaction Mechanisms and Energetics through Computational Approaches

Computational methods are extensively used to investigate reaction mechanisms, providing a step-by-step view of how reactants are converted into products. For this compound, a key reaction of interest is nucleophilic substitution at the sulfur atom of the sulfonyl chloride groups.

Theoretical studies on the reaction of sulfonyl chlorides with nucleophiles have explored different mechanistic pathways, such as a concerted SN2-type mechanism or an addition-elimination mechanism. nih.govacs.org Computational modeling can be used to calculate the energies of transition states and intermediates for these pathways, allowing for the determination of the most likely reaction mechanism. For example, DFT calculations could be used to model the reaction of this compound with an amine, predicting the activation energy and the structure of the transition state.

Computational Studies on Structure-Reactivity Relationships and Design Principles

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity, computational studies can establish structure-reactivity relationships. For example, the length of the alkyl chain between the two sulfonyl chloride groups could be varied to understand its impact on the reactivity of each functional group.

These computational insights can then be used to formulate design principles for new molecules with tailored properties. If a particular reaction requires a specific level of reactivity from the sulfonyl chloride group, computational modeling can help in designing a molecule where the electronic and steric environment of the sulfonyl chloride is optimized for that purpose. This predictive power makes computational chemistry an indispensable tool in modern chemical research and development.

Future Directions and Research Perspectives for 1,4 Butanedisulfonyl Dichloride

Development of Novel Synthetic Strategies with Enhanced Sustainability and Atom Economy

The traditional synthesis of sulfonyl chlorides often involves chlorinating agents that are highly toxic and produce significant waste, presenting environmental and safety concerns. A key area of future research will be the development of greener and more sustainable synthetic routes to 1,4-butanedisulfonyl dichloride.

Recent innovations have already begun to address these challenges. For instance, a patented method has been disclosed for the preparation of this compound that avoids the use of highly toxic chlorinating reagents. researchgate.net This process involves the reaction of 1,4-dibromobutane (B41627) with thiourea (B124793) to form an alkane thiourea intermediate, followed by oxidative chlorination under neutral conditions. researchgate.net This method is not only more environmentally friendly but also simplifies the purification process, as byproducts can be removed by simple washing, thus reducing the generation of acidic wastewater. researchgate.net

A crucial metric for evaluating the sustainability of a chemical process is atom economy , which measures the efficiency of a reaction in converting reactant atoms into the desired product. Future research should focus on quantifying and optimizing the atom economy of synthetic routes to this compound. For example, while the newer patented method is a significant step forward in terms of environmental impact, a detailed analysis of its atom economy would provide a more complete picture of its sustainability. nih.govsavemyexams.com The ideal synthetic strategy would maximize the incorporation of atoms from the starting materials into the final product, minimizing the formation of byproducts. Current time information in Bangalore, IN.chemguide.co.uk

Exploration of Undiscovered Chemical Transformations and Derivatizations for Advanced Materials

The two sulfonyl chloride functional groups in this compound are highly reactive towards nucleophiles, opening a vast landscape for chemical transformations and the synthesis of novel derivatives. While the reactions with amines to form sulfonamides and with alcohols to form sulfonate esters are known, a significant opportunity lies in exploring less conventional reactions to create materials with unique properties.

Future research could focus on:

Novel Polymer Architectures: Beyond simple linear polyamides and polysulfonates, this compound could be used to create more complex polymer architectures such as cross-linked networks, dendrimers, and hyperbranched polymers. Its use as a cross-linking agent could enhance the mechanical and thermal properties of other polymers.

Reactions with Novel Nucleophiles: Investigating the reactivity of this compound with a wider range of nucleophiles, including organometallic reagents, carbanions, and specialized functional groups, could lead to the discovery of new classes of compounds with interesting electronic, optical, or biological properties.

Surface Modification: The reactivity of the sulfonyl chloride groups could be harnessed to modify the surfaces of various materials, such as nanoparticles, membranes, and biomedical implants. This could be used to impart desired properties like hydrophilicity, biocompatibility, or specific binding capabilities.

Advancements in Application Areas within Materials Science and Specialized Organic Synthesis

The inherent properties of the polysulfonamide and polysulfonate linkages that can be formed from this compound—such as high thermal stability and chemical resistance—suggest its potential in high-performance materials. Drawing parallels from structurally similar crosslinkers like 1,4-butanediol (B3395766) diglycidyl ether (BDDGE), which is used in the development of hydrogels and biomaterials, provides a roadmap for future applications. nih.govnih.gov

Prospective application areas to be explored include:

High-Performance Polymers: The synthesis of novel polyamides and polysulfonates using this compound could yield materials with superior thermal and mechanical properties, suitable for applications in the automotive, aerospace, and electronics industries. savemyexams.comchemguide.co.ukscribd.com

Biomaterials and Drug Delivery: As a cross-linking agent, it could be used to create stable hydrogels for tissue engineering and controlled drug release systems. The biocompatibility and degradation profile of such materials would be a critical area of investigation.

Membrane Technology: The creation of polysulfonamide or polysulfonate-based membranes for applications in gas separation, water purification, and fuel cells is a promising avenue. The properties of these membranes could be tailored by careful selection of the co-monomers reacted with this compound.

Integration of Advanced Analytical and Computational Techniques for Comprehensive Characterization and Predictive Modeling

To accelerate the discovery and optimization of materials derived from this compound, the integration of advanced analytical and computational techniques is essential.

Advanced Analytical Techniques: A thorough characterization of polymers and materials derived from this compound will require a suite of advanced analytical methods. Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction (XRD), and advanced thermal analysis (e.g., thermogravimetric analysis coupled with mass spectrometry) can provide detailed insights into the structure, morphology, and degradation behavior of these materials.

Predictive Modeling: Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for predicting the properties and reactivity of this compound and its derivatives. researchgate.netmdpi.com Quantum chemical calculations can be employed to:

Model reaction mechanisms and predict the feasibility of novel chemical transformations.

Calculate the geometric and electronic properties of monomers and polymers, providing insights into their potential behavior.

Predict the physical properties of resulting materials, such as their mechanical strength, thermal stability, and electronic characteristics, thereby guiding experimental efforts.

Interdisciplinary Research Opportunities Leveraging this compound as a Molecular Platform

The full potential of this compound will be realized through interdisciplinary collaborations that bridge chemistry, materials science, engineering, and biology. Its role as a versatile molecular platform can be leveraged in a variety of contexts:

Chemistry and Materials Science: Collaborative efforts can focus on designing and synthesizing novel polymers with tailored properties for specific applications, from flexible electronics to robust engineering plastics.

Materials Science and Engineering: Engineers can take the novel materials developed by chemists and fabricate them into functional devices, such as membranes, scaffolds for tissue engineering, or components for advanced composites.

Chemistry and Biology: The reactivity of this compound could be explored for bioconjugation applications, such as linking therapeutic agents to targeting molecules or immobilizing enzymes on solid supports. This would require a deep understanding of the reaction conditions that are compatible with biological systems.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a key enabler of technological innovation across multiple fields.

Q & A

Q. What are the critical physical-chemical properties of 1,4-Butanedisulfonyl dichloride that influence experimental design?

this compound (C₄H₈Cl₂O₄S₂, MW 255.14) has a density of 1.6 g/cm³, boiling point of 361.9°C at 760 mmHg, and a flash point of 172.7°C . Its high boiling point suggests that reactions requiring elevated temperatures (e.g., reflux) may need specialized equipment to manage volatilization. The compound’s density and solubility (LogP = 3.07) indicate limited water solubility, favoring organic-phase reactions. Researchers should prioritize inert atmospheres (N₂/Ar) during synthesis to mitigate hydrolysis, as sulfonyl chlorides are moisture-sensitive .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- Moisture avoidance : Use anhydrous solvents and glove boxes to prevent hydrolysis, which can generate corrosive HCl and sulfonic acids .

- Decomposition mitigation : Avoid prolonged storage in concentrated solutions, as decomposition is catalyzed by trace impurities or high concentrations . Flash distillation under reduced pressure is recommended for purification .

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to the compound’s reactivity and potential HCl release .

Advanced Research Questions

Q. How does solution concentration affect the stability of this compound during synthesis?

Concentrated solutions (>1 M) are prone to decomposition, likely due to intramolecular interactions or trace catalysts (e.g., antimony compounds) that accelerate degradation . For example, preparative VPC (vapor-phase chromatography) isolation attempts led to decomposition, suggesting thermal instability under concentrated conditions . To mitigate this:

Q. What advanced analytical techniques are effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H/¹³C NMR can confirm molecular structure. For instance, the sulfonyl chloride groups (-SO₂Cl) produce distinct deshielded peaks in ¹³C NMR (δ ~55–60 ppm) .

- Mass Spectrometry (HRMS) : The molecular ion [M+H]+ at m/z 255.14 (C₄H₈Cl₂O₄S₂) validates purity, while fragment ions (e.g., m/z 139 for C₂H₄ClO₂S) indicate decomposition pathways .

- X-ray Diffraction (XRD) : Resolves crystalline structure and potential polymorphism, critical for optimizing solid-phase reactions .

Q. How can researchers optimize the synthesis of this compound from butane-1,4-diol?

A proposed methodology involves:

Sulfonation : React butane-1,4-diol with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to form intermediate sulfonic acids.

Chlorination : Treat the sulfonic acid with PCl₅ or SOCl₂ at 50–60°C to yield the dichloride .

Purification : Use fractional distillation under vacuum (≤10 mmHg) to isolate the product, avoiding thermal degradation .

Key challenges include controlling exothermic reactions during sulfonation and minimizing residual HCl via neutralization with NaHCO₃ .

Q. What role does this compound play as an intermediate in polymer chemistry?

The compound is a bifunctional crosslinker in sulfonated polymer synthesis. For example:

- Ion-exchange membranes : React with aromatic diamines (e.g., 1,4-benzenediamine) to form sulfonated polyamides, enhancing proton conductivity in fuel cells .

- Dendrimer synthesis : Its dual sulfonyl chloride groups enable controlled branching in hyperbranched polymers .

Optimization requires stoichiometric control (e.g., 1:1 molar ratio with diamines) and inert conditions to prevent premature hydrolysis .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s stability in halogenated solvents. How can researchers resolve this?

While some studies suggest stability in CH₂Cl₂ , others note decomposition in concentrated CHCl₃ . To reconcile:

- Solvent screening : Test stability in CH₂Cl₂, THF, and DMF under inert conditions via time-resolved NMR.

- Additive effects : Evaluate if trace SbCl₅ (a common catalyst in dichloride syntheses) accelerates degradation .

Documentation of solvent purity (e.g., anhydrous vs. technical grade) is critical, as moisture content directly impacts reactivity .

Methodological Recommendations

Q. How can researchers mitigate side reactions during nucleophilic substitutions with this compound?

- Temperature control : Maintain reactions below 40°C to minimize sulfonate ester formation.

- Slow reagent addition : Introduce nucleophiles (e.g., amines) dropwise to reduce exothermic side reactions.

- Byproduct analysis : Use HPLC with UV detection (λ = 210–230 nm) to monitor sulfonic acid impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.